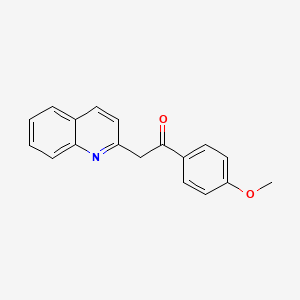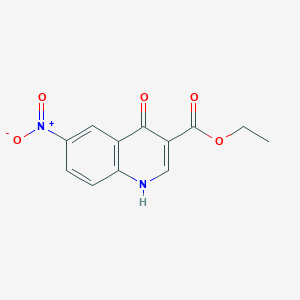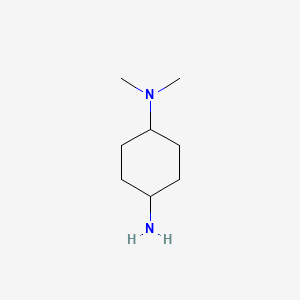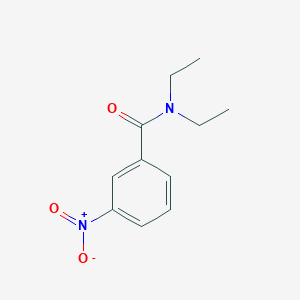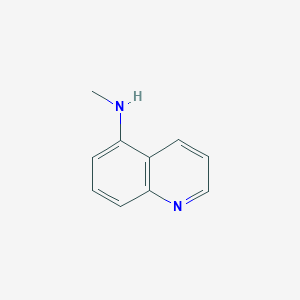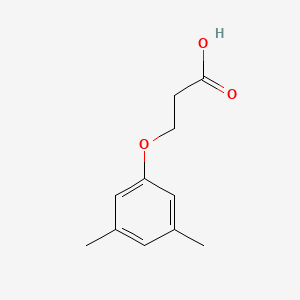
2-(2-Chloro-4-methylphenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MCPA is a powerful, selective, and widely used phenoxy herbicide . It controls broadleaf weeds, including thistle and dock, in cereal crops and pasture. It is selective for plants with broad leaves, which includes most deciduous trees .
Synthesis Analysis
MCPA can be synthesized by neutralizing the synthesized hydroxides with (4-chloro-2-methylphenoxy)acetic acid (MCPA) with yields of 93–99% . The synthesized MCPA exhibits thermal stability up to 175 °C .
Molecular Structure Analysis
The molecular formula of MCPA is C9H9ClO3 . It has a role as a synthetic auxin, an environmental contaminant, and a phenoxy herbicide . It is a chlorophenoxyacetic acid and a member of monochlorobenzenes .
Chemical Reactions Analysis
MCPA is a chlorophenoxyacetic acid that is (4-chlorophenoxy)acetic acid substituted by a methyl group at position 2 . It is a powerful herbicide used as a selective weed killer .
Physical And Chemical Properties Analysis
科学的研究の応用
Herbicide
“2-(2-Chloro-4-methylphenoxy)acetic acid” is widely used as a herbicide . It is used in agriculture to control broadleaf weeds . Its application has helped to increase the yield and value of crops .
Environmental Contamination
Despite its benefits in agriculture, this compound is recognized as a source of emerging environmental contamination . Its extensive use may promote contamination of soil, surface, and groundwater, leading to increased inhibition of plant development and soil toxicity .
Biological Remediation
Due to its potential for environmental contamination, there is an urgent need to identify nature-based methods for its removal. Techniques such as bio-, phyto-, and rhizoremediation are being explored for the effective elimination of this herbicide from the environment .
Antimicrobial Activity
This compound is used for its antimicrobial properties . It has been found to exhibit consistent antimicrobial activity, making it useful in the field of medicine and health .
Anticancer and Antitumor Properties
Research has shown that “this compound” has anticancer and antitumor properties . This makes it a potential candidate for the development of new cancer therapies .
Analgesic and Anti-inflammatory Properties
In addition to its anticancer properties, this compound also exhibits analgesic and anti-inflammatory properties . This suggests its potential use in the treatment of pain and inflammation .
作用機序
Target of Action
The primary target of 2-(2-Chloro-4-methylphenoxy)acetic acid, also known as MCPA, is the growth hormones in plants, specifically auxins . Auxins play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle and are essential for plant body development .
Mode of Action
MCPA acts as an auxin, a type of plant hormone. It interferes with the plant’s growth hormones, disrupting the normal growth processes . When MCPA is absorbed by the plant, it mimics the natural auxin indole-3-acetic acid (IAA), which at high concentrations can stop plant growth .
Biochemical Pathways
MCPA affects the auxin-mediated growth pathways in plants. By mimicking the natural auxin IAA, MCPA can disrupt normal cell division and growth, leading to the death of the plant . The exact biochemical pathways affected by MCPA are complex and involve a variety of physiological processes, including cell division, cell elongation, differentiation, and apoptosis .
Pharmacokinetics
It is known that mcpa is readily absorbed by the leaves and roots of plants and is then distributed throughout the plant via the vascular system . The impact on bioavailability is largely determined by the plant’s ability to absorb and distribute the compound.
Result of Action
The result of MCPA action is the disruption of normal plant growth processes, leading to the death of the plant . Specifically, MCPA causes uncontrolled cell division and growth, leading to abnormalities in plant structure and ultimately plant death . This makes MCPA an effective herbicide for controlling broad-leaf weeds .
Action Environment
The action of MCPA can be influenced by various environmental factors. For example, the pH of the soil can affect the absorption and effectiveness of MCPA. Additionally, environmental conditions such as temperature and rainfall can impact the stability and efficacy of MCPA . Therefore, understanding the specific environmental context is crucial for the effective use of MCPA as a herbicide.
Safety and Hazards
将来の方向性
MCPA is currently classified as a restricted use pesticide in the United States . It is a powerful, selective, widely used phenoxy herbicide . It controls broadleaf weeds, including thistle and dock, in cereal crops and pasture . It is selective for plants with broad leaves, and this includes most deciduous trees . Clovers are tolerant at moderate application levels .
特性
IUPAC Name |
2-(2-chloro-4-methylphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-6-2-3-8(7(10)4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTSMIMYOILILJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30973839 |
Source


|
| Record name | (2-Chloro-4-methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
583-23-3 |
Source


|
| Record name | 583-23-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Chloro-4-methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


